molecular formula C13H15N5O2 B2932670 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2309217-07-8

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No. B2932670
CAS RN: 2309217-07-8
M. Wt: 273.296
InChI Key: WJCDEOVHQTYJQR-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
BenchChem offers high-quality (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst- and Solvent-free Synthesis

The efficient regioselective synthesis techniques, like the catalyst- and solvent-free synthesis of related compounds, highlight the importance of 1H-1,2,4-triazole derivatives in medicinal chemistry. These methods are crucial for developing strategic intermediates for further pharmaceutical applications (Moreno-Fuquen et al., 2019).

Huisgen 1,3-dipolar Cycloadditions

Compounds incorporating 1H-1,2,4-triazole functionalities serve as efficient ligands in catalyzing the Huisgen 1,3-dipolar cycloaddition, showcasing their utility in synthesizing a broad array of cycloadducts. This application is crucial for the development of new materials and drugs (Ozcubukcu et al., 2009).

Synthesis of Imidazole Derivatives

The creation of imidazole derivatives containing the β-lactam ring from azetidinone derivatives exemplifies the versatility of these compounds in synthesizing new chemical entities with potential biological activities (Askar et al., 2016).

Pharmacological Evaluation

Research on azetidinones and related heterocycles involves their pharmacological evaluation, including antibacterial and antifungal activities. This demonstrates the potential of such compounds in contributing to the development of new therapeutic agents (Mistry & Desai, 2006).

Novel Bioactivation Pathways

Studies on isoxazole derivatives have unveiled novel bioactivation pathways in human liver microsomes, shedding light on the metabolism and potential toxicological profiles of these compounds. Understanding such pathways is essential for the safe and effective development of new drugs (Yu et al., 2011).

Mechanism of Action

Target of Action

The compound, also known as “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone”, is a complex molecule that contains both a 1,2,4-triazole and an oxazole moiety. These moieties are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets via the nitrogen atoms in the triazole moiety . The oxazole moiety may also play a role in these interactions

Biochemical Pathways

Compounds containing a triazole moiety have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it is plausible that this compound could affect multiple biochemical pathways related to these activities.

Result of Action

Given the known biological activities of compounds containing a triazole moiety , it is plausible that this compound could have a range of effects at the molecular and cellular levels.

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(11-3-12(20-16-11)10-1-2-10)17-4-9(5-17)6-18-8-14-7-15-18/h3,7-10H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCDEOVHQTYJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

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